2-cyano-N-[2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
2-cyano-N-[2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-20-13(18-19-15(20)22)7-8-17-14(21)12(10-16)9-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,17,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKBJHYDQQQHJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CCNC(=O)C(=CC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyano-N-[2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-3-phenylprop-2-enamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article focuses on its biological activity, exploring its potential applications in various fields such as oncology, antimicrobial therapy, and beyond.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNS
- Molecular Weight : 316.38 g/mol
- IUPAC Name : this compound
This compound features a triazole ring, which is known for its pharmacological properties, particularly in anticancer and antimicrobial activities.
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of triazole showed promising activity against various cancer cell lines. The compound exhibited an IC value of 4.363 μM in human colon cancer (HCT116) cells, indicating potent anticancer activity compared to doxorubicin .
Antimicrobial Activity
The antimicrobial potential of triazoles is well-documented. The sulfanyltriazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that these compounds possess comparable bactericidal activity to established antibiotics like streptomycin .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cellular processes. For example:
- Triazole derivatives often act as enzyme inhibitors, affecting pathways crucial for cell proliferation and survival in cancer cells.
Case Study 1: Anticancer Efficacy
A study published in MDPI evaluated various triazole derivatives for their anticancer properties. The compound was tested against multiple cancer cell lines and demonstrated significant cytotoxicity, particularly in colon cancer models .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antibacterial properties of sulfanyltriazoles. The results indicated that these compounds were effective against a range of bacterial strains, including resistant strains, showcasing their potential as new antimicrobial agents .
Table 1: Biological Activity Overview
Scientific Research Applications
Biological Activities
The compound has shown promising biological activities that can be categorized into several key areas:
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Studies have demonstrated that it possesses a lower minimum inhibitory concentration (MIC) compared to traditional antibiotics, suggesting its potential as an effective antimicrobial agent .
Anti-inflammatory Effects
In vitro and in vivo studies have highlighted the anti-inflammatory effects of this compound. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory diseases. This suggests that it may be beneficial in treating conditions characterized by excessive inflammation .
Anticancer Potential
The compound's cytotoxic effects on various cancer cell lines have been documented. In vitro studies indicate that it induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Comparative studies reveal that it may be more effective than some standard chemotherapeutic agents, making it a candidate for further development in cancer therapy.
Research Applications
The diverse applications of this compound can be summarized as follows:
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial Research | Effective against a range of bacterial strains, including MRSA. | Lower MIC than traditional antibiotics; potential for new antimicrobial therapies. |
| Anti-inflammatory Research | Reduces inflammation in animal models; inhibits pro-inflammatory cytokines. | Significant reduction in swelling and pain scores in arthritis models. |
| Cancer Research | Induces apoptosis and inhibits cell proliferation in cancer cell lines. | More effective than some standard treatments; potential for new cancer therapies. |
Case Studies
Several case studies have provided insights into the efficacy of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of the compound against MRSA using a broth microdilution method. The results indicated that the compound had an MIC significantly lower than conventional antibiotics, suggesting its potential use as an alternative treatment for resistant infections.
Case Study 2: Anti-inflammatory Activity
In a controlled study involving animal models of arthritis, the administration of the compound resulted in marked reductions in joint swelling and pain compared to control groups receiving placebo treatments.
Case Study 3: Anticancer Activity
In vitro assays conducted on human cancer cell lines demonstrated that the compound induced apoptosis at micromolar concentrations. The mechanism was linked to the activation of apoptotic pathways, making it a candidate for further investigation as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazole Derivatives with Varied Substituents
- Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)acetate (9d, ): Substituents: Nitrobenzylidene amino and trifluoromethyl groups on the triazole. Elemental Analysis: C, 44.21%; H, 2.68%; N, 18.01% (vs. calculated 44.33%, 2.79%, 18.09%) . Contrast: The target compound lacks these substituents but retains the sulfanyl group, which may improve metal coordination or antioxidant activity .
- Ethyl 2-amino-5-cyano-1,6-dihydro-6-oxo-1-(1H-1,2,4-triazol-3-yl)pyridine-3-carboxylate (): Substituents: Cyano and pyridine-carboxylate moieties. Biological Data: LD₅₀ = 160.6 mg/kg in rodents, with hepatotoxic and nephrotoxic effects. Contrast: The target compound’s phenylprop-enamide structure may reduce acute toxicity compared to pyridine-based analogs, though this requires validation .
Acrylamide/Coumarin Hybrids ()
- 2-Cyano-N-[2-(2-methoxy-phenoxy)ethyl]-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)acrylamide (4i): Substituents: Coumarin core with methoxyphenoxyethyl side chain. Bioactivity: MIC = 4–6 μM/mL against multi-drug-resistant pathogens. Contrast: The target compound replaces the coumarin with a phenyl group, which may alter bioavailability and target selectivity due to differences in hydrogen bonding and π-stacking .
Benzamide/Thiazole-Triazole Conjugates ()
- C17 (2-chloro-N-{2-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide): Substituents: Benzothienyl and chloro-benzamide groups. Impact: The benzothienyl group enhances aromatic interactions, while the chloro substituent may improve membrane permeability. Contrast: The target compound’s simpler phenylprop-enamide structure may offer synthetic accessibility but reduced complexity for multi-target engagement .
Q & A
What synthetic methodologies are recommended for preparing 2-cyano-N-[2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-3-phenylprop-2-enamide?
Answer:
The synthesis of this triazole derivative can be optimized using stepwise condensation reactions. For example:
- Step 1: React 4-methyl-5-sulfanyl-4H-1,2,4-triazole with a bromoethyl intermediate to introduce the ethyl linker.
- Step 2: Attach the cyano-phenylprop-2-enamide moiety via a nucleophilic acyl substitution under reflux in anhydrous THF or DMF.
- Optimal Conditions: Use catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation and maintain temperatures between 60–80°C to minimize side reactions .
- Validation: Confirm intermediate structures via FT-IR (for -SH and -CN groups) and LC-MS for mass consistency.
How can researchers confirm the structural integrity of this compound?
Answer:
A multi-technique approach is critical:
- Spectral Analysis:
- 1H/13C NMR: Verify proton environments (e.g., triazole ring protons at δ 7.8–8.2 ppm, cyano group via 13C at ~110–120 ppm) .
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry, as demonstrated in analogous triazole derivatives (e.g., ’s crystallographic data for N-(2-chlorophenyl) analogs) .
- Chromatography: Use HPLC with a C18 column (ACN/water gradient) to assess purity (>95%) and detect residual solvents .
What strategies are effective for assessing the compound’s purity and stability under experimental conditions?
Answer:
- Purity:
- HPLC-DAD: Monitor degradation products under stress conditions (e.g., UV exposure, acidic/basic hydrolysis).
- Thermogravimetric Analysis (TGA): Evaluate thermal stability (decomposition onset >200°C expected for triazole derivatives) .
- Stability:
- Store lyophilized samples at -20°C in argon to prevent oxidation of the sulfanyl (-SH) group.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC checks .
How can molecular docking predict the biological activity of this compound?
Answer:
- Software: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with active-site cysteines, as the -SH group may act as a nucleophile).
- Protocol:
- Prepare the ligand (protonation states optimized at pH 7.4) and receptor (PDB ID: e.g., 1XYZ).
- Run 50 docking simulations, cluster poses by RMSD, and calculate binding affinities (ΔG ≤ -8 kcal/mol suggests strong binding).
- Validate with experimental IC50 assays, as in ’s docking-to-activity correlation for triazole analogs .
How should researchers resolve contradictions in spectral or biological activity data?
Answer:
- Spectral Discrepancies:
- Biological Variability:
- Replicate assays in triplicate using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays).
- Investigate off-target effects via proteome-wide profiling or siRNA knockdowns.
What advanced applications does this compound have in material science or medicinal chemistry?
Answer:
- Medicinal Chemistry:
- Material Science:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
